2-Acetylpyrimidine 2-Acetylpyrimidine
Brand Name: Vulcanchem
CAS No.: 53342-27-1; 55234-58-7
VCID: VC7126612
InChI: InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3
SMILES: CC(=O)C1=NC=CC=N1
Molecular Formula: C6H6N2O
Molecular Weight: 122.127

2-Acetylpyrimidine

CAS No.: 53342-27-1; 55234-58-7

Cat. No.: VC7126612

Molecular Formula: C6H6N2O

Molecular Weight: 122.127

* For research use only. Not for human or veterinary use.

2-Acetylpyrimidine - 53342-27-1; 55234-58-7

Specification

CAS No. 53342-27-1; 55234-58-7
Molecular Formula C6H6N2O
Molecular Weight 122.127
IUPAC Name 1-pyrimidin-2-ylethanone
Standard InChI InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3
Standard InChI Key SPZUXKZZYDALEY-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=CC=N1

Introduction

Chemical Identity and Structural Features of 2-Acetylpyridine

Molecular Structure and Bonding

2-Acetylpyridine consists of a pyridine ring substituted with an acetyl group at the 2-position. X-ray diffraction studies of derivatives such as 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one confirm trigonal planar geometry around the carbonyl carbon (C1), with bond angles summing to approximately 360° (e.g., ∠O1-C1-C2 = 119.07°, ∠C7-C1-C2 = 118.69°, ∠O1-C1-C7 = 122.11°) . The pyridine ring and acetyl group lie in the same plane, while substituents like p-tolyl groups exhibit torsional angles of 35.03°–83.76° relative to the principal ring, affecting crystallographic packing .

Spectroscopic Characterization

1H-NMR spectra of 2-acetylpyridine derivatives show distinct signals for methyl groups (δ 2.24 ppm) and aromatic protons (δ 6.99–8.63 ppm) . 13C-NMR data corroborate carbonyl carbon resonances at δ 203.46 ppm, with aromatic carbons appearing between δ 122.50 and 152.86 ppm . These spectral features aid in verifying synthetic products and detecting impurities.

Synthetic Methodologies for 2-Acetylpyridine and Derivatives

Phase Transfer Catalysis with NaH

Deprotonation of 2-acetylpyridine using NaH and 18-crown-6-ether enables efficient alkylation/arylation with halides. For example, reaction with 1-(bromomethyl)-4-methylbenzene yields 70% of 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one . This method outperforms traditional NaOH-mediated routes by reducing side products like hydrolyzed intermediates.

Alternative Routes from 2-Picolinic Acid

A Chinese patent (CN109503469A) describes a three-step synthesis starting from 2-picolinic acid:

  • Chlorination: Treatment with a chlorinating agent (e.g., SOCl₂) produces 2-picolinoyl chloride.

  • Malonate Condensation: Reaction with dihydrocarbyl malonate forms di-tert-butyl 2-picolinoylmalonate.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis yields 2-acetylpyridine with high purity . This route emphasizes mild conditions and reduced environmental impact .

Computational Insights into Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311G level provide electronic parameters for 2-acetylpyridine derivatives :

PropertyValue (eV)Significance
HOMO-LUMO Gap4.82Indicates kinetic stability
Ionization Energy (IE)8.94Reflects electron-donating capacity
Global Electrophilicity (ω)1.47Predicts reactivity toward nucleophiles

Mulliken charge analysis reveals electron-deficient regions at the carbonyl oxygen, facilitating nucleophilic attacks .

Applications in Fragrance and Pharmaceutical Industries

Role in Perfumery

2-Acetylpyridine contributes nutty, tobacco-like notes to fragrances. Its safety profile, validated by the Research Institute for Fragrance Materials (RIFM), permits use at concentrations up to 0.009 mg/kg/day without sensitization risks .

Pharmaceutical Intermediates

Patent US4044134A highlights derivatives of 2-acetylpyridine as precursors to fused pyrimidin-4(3H)-ones, which exhibit antiallergy activity . Functionalization at the acetyl group enables modulation of biological target affinity .

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